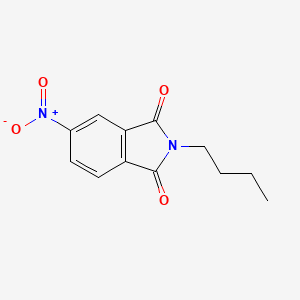

1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-

Description

BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butyl-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-3-6-13-11(15)9-5-4-8(14(17)18)7-10(9)12(13)16/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVBBJVITBGNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073550 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54395-37-8 | |

| Record name | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54395-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Nexus of Structure and Light: A Technical Guide to the Synthesis and Optical Properties of 1H-Isoindole-1,3(2H)-dione Derivatives

Abstract

The 1H-isoindole-1,3(2H)-dione, or phthalimide, scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and versatile synthetic accessibility have led to the development of a vast array of derivatives with significant biological activities and intriguing optical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and photophysical characteristics of these remarkable compounds. We will explore the causal relationships behind various synthetic strategies, from classical condensation reactions to modern catalytic methods, and delve into the principles governing their fluorescence and other optical phenomena. This guide aims to serve as a practical and insightful resource for the rational design and application of novel phthalimide derivatives.

Introduction: The Enduring Significance of the Phthalimide Core

The phthalimide moiety is a privileged structure in drug discovery, most famously associated with the tragic history and subsequent therapeutic rebirth of thalidomide. Beyond its immunomodulatory effects, the phthalimide framework is a key component in a wide range of pharmaceuticals exhibiting anti-inflammatory, antitumor, antimicrobial, and anticonvulsant activities.[1] The lipophilic nature of the phthalimide core enhances the ability of these compounds to traverse biological membranes, a crucial factor in their bioavailability and efficacy.

In parallel to its medicinal importance, the phthalimide scaffold has emerged as a versatile building block for functional organic materials. The inherent electron-accepting nature of the dicarbonyl system, combined with the potential for extensive π-conjugation through substitution on the aromatic ring and the nitrogen atom, makes phthalimide derivatives excellent candidates for applications in organic electronics and photonics. Specifically, their tunable fluorescence properties have led to their use as emitters in organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, and sensors for metal ions.[2][3]

This guide will navigate the critical aspects of both the creation and the photophysical behavior of phthalimide derivatives, providing the foundational knowledge necessary for innovation in both drug development and materials science.

Synthetic Methodologies: Crafting the Phthalimide Scaffold

The synthetic versatility of the phthalimide core is a primary reason for its widespread use. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

The most traditional and straightforward method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[4] This reaction typically proceeds at elevated temperatures, often in a high-boiling solvent such as acetic acid or dimethylformamide (DMF), and involves the formation of an intermediate phthalamic acid which then undergoes dehydrative cyclization.

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl Phthalimides [5]

-

In an open container suitable for microwave irradiation, combine phthalic anhydride (15 mmol) and the desired aromatic amine (10 mmol).

-

Place the container in a commercial microwave oven and irradiate for 2–10 minutes at 100% power. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add 10 mL of 95% ethanol to the reaction mixture and heat to reflux for 10 minutes.

-

Cool the mixture to room temperature. The solid product will precipitate.

-

Filter the solid and recrystallize from ethanol or acetic acid to yield the pure N-aryl phthalimide.

Causality: Microwave irradiation significantly accelerates the reaction by efficiently heating the polar reactants, drastically reducing the reaction time from hours to minutes compared to conventional heating.[5] The absence of a solvent in the initial step makes this a green and efficient method.

The Gabriel Synthesis and N-Alkylation

The Gabriel synthesis is a classic method for the synthesis of primary amines, which proceeds via the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis to release the free amine. This method can also be adapted to synthesize a wide variety of N-alkylated phthalimides.

Diagram: The Gabriel Synthesis Pathway

Caption: The Gabriel synthesis for the preparation of primary amines via an N-alkylated phthalimide intermediate.

Modern Catalytic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and milder methods for the preparation of N-substituted phthalimides, often employing transition metal catalysts.

-

Palladium-Catalyzed Carbonylative Cyclization: This method allows for the synthesis of N-substituted phthalimides from N-substituted 2-iodobenzamides and a carbonyl source, such as phenyl formate, under palladium catalysis. This approach avoids the use of gaseous carbon monoxide.[6]

-

Copper-Catalyzed Oxidative Reactions: Nano-copper oxide has been utilized as a catalyst for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water, offering a more environmentally friendly approach.[6]

-

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis: For the synthesis of axially chiral N-aryl phthalimides, NHC catalysis has been employed to achieve high enantioselectivity under mild conditions.[7][8] This method involves the in-situ activation of a phthalamic acid intermediate.[7][8]

Diagram: Conceptual Overview of Catalytic Synthesis

Caption: Modern catalytic approaches for the synthesis of N-substituted phthalimides.

The Luminous World of Phthalimides: Optical Properties

The optical properties of phthalimide derivatives, particularly their fluorescence, are highly dependent on their molecular structure. By strategically modifying the phthalimide core, it is possible to fine-tune their absorption and emission characteristics for specific applications.

The Foundation of Fluorescence: Intramolecular Charge Transfer (ICT)

The fluorescence of many phthalimide derivatives originates from an intramolecular charge transfer (ICT) process. In these systems, the phthalimide moiety acts as an electron acceptor, while a substituent, typically an amino group at the 4-position, serves as an electron donor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state that is responsible for the fluorescence emission.

Diagram: Intramolecular Charge Transfer in 4-Aminophthalimide

Sources

- 1. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex Activity and Sensor Potential toward Metal Ions in Environmental Water Samples of N-Phthalimide Azo-Azomethine Dyes | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. know-todays-news.com [know-todays-news.com]

A Technical Guide to the Spectroscopic Characterization of Novel Isoindole-1,3-dione Compounds

Abstract

The isoindole-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a wide range of biological activities, from immunomodulators like thalidomide to anticonvulsants and anti-inflammatories.[1][2][3] The development of novel derivatives with enhanced efficacy and safety profiles is a key objective for researchers in drug discovery. Unambiguous structural confirmation of these new chemical entities is a non-negotiable prerequisite for further development. This technical guide provides an in-depth, methodology-focused framework for the comprehensive spectroscopic characterization of novel isoindole-1,3-dione compounds. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices, empowering researchers to build a self-validating system of analysis. We will detail the core applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, demonstrating how an integrated approach leads to irrefutable structural elucidation.

Introduction: The Significance of the Isoindole-1,3-dione Core

The phthalimide moiety is a versatile pharmacophore whose hydrophobic nature can enhance the ability of compounds to traverse biological membranes.[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective properties.[5][6][7] The tragic history of thalidomide also underscores the critical importance of stereochemistry and the need for precise structural analysis, as its therapeutic and teratogenic effects were attributed to different enantiomers.[4] As chemists synthesize new generations of these compounds—modifying the N-substituent or the aromatic ring to fine-tune activity—a robust and logical characterization strategy is paramount. This guide provides that strategy.

The Integrated Spectroscopic Workflow

No single technique can provide a complete structural picture. A synergistic approach, where the outputs of different spectroscopic methods are used to corroborate one another, is the gold standard for characterization. The molecular weight from Mass Spectrometry provides the formula, FT-IR confirms the presence of the core imide functional group, and NMR spectroscopy maps out the precise atomic connectivity, painting the final, high-resolution structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

1.1. The Causality Behind the Choice

NMR spectroscopy is the most powerful tool for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within a molecule. For isoindole-1,3-dione derivatives, NMR is indispensable for confirming the substitution pattern on the aromatic ring and, crucially, for characterizing the structure of the N-substituent, which is the most common site of synthetic modification.

¹H NMR Spectroscopy: Mapping the Proton Framework

Experimental Protocol (¹H NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and for its distinct solvent peak that rarely overlaps with analyte signals.[5][8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[9]

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin systems.

Data Interpretation

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity Example | Notes |

| Aromatic (Phthalimide) | 7.7 - 8.0 | Multiplet (m) | A characteristic AA'BB' or complex multiplet for the four protons on the unsubstituted benzene ring.[8] Substitution will alter this pattern significantly. |

| N-CH₂ (Alkyl Linker) | 3.5 - 4.5 | Triplet (t) or Singlet (s) | Protons alpha to the imide nitrogen are deshielded. The multiplicity depends on adjacent protons. |

| Other Aliphatic Protons | 1.0 - 3.0 | Varies | Chemical shifts and splitting patterns are highly dependent on the specific structure of the N-substituent. |

| Amide N-H (if present) | 8.0 - 9.0 | Broad Singlet (bs) | Often seen in derivatives where the N-substituent contains an amide linkage.[8] |

Table 1. Typical ¹H NMR Chemical Shifts for Isoindole-1,3-dione Derivatives.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Experimental Protocol (¹³C NMR)

The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require significantly more scans than ¹H experiments due to the low natural abundance of the ¹³C isotope (~1.1%). A broadband proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Data Interpretation

Key signals in the ¹³C NMR spectrum confirm the core structure and the nature of the substituent.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Imide Carbonyl (C=O) | 165 - 170 | A highly characteristic, downfield signal. Often the most deshielded carbon in the spectrum.[1][5] |

| Quaternary Aromatic | 131 - 133 | The two carbons of the benzene ring to which the carbonyl groups are attached. |

| CH Aromatic | 123 - 135 | The four protonated carbons of the benzene ring.[1][9] |

| N-C H₂ (Alkyl Linker) | 35 - 50 | Carbon alpha to the imide nitrogen. |

| Other Aliphatic Carbons | 10 - 60 | Dependent on the specific N-substituent structure. |

Table 2. Typical ¹³C NMR Chemical Shifts for Isoindole-1,3-dione Derivatives.

FT-IR Spectroscopy: Confirming Key Functional Groups

2.1. The Causality Behind the Choice

While NMR provides the structural map, FT-IR spectroscopy offers rapid and definitive confirmation of the key functional groups present. Its primary value in this context is the unambiguous identification of the imide carbonyl groups, which have a highly characteristic appearance in the spectrum. This serves as a crucial validation step, confirming that the desired cyclization of the amic acid precursor has occurred.

Experimental Protocol (ATR-FTIR)

-

Sample Placement: Place a small amount of the solid, dry compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation

The most diagnostic signals for an isoindole-1,3-dione are the two carbonyl stretching vibrations.

| Functional Group | Characteristic Frequency (cm⁻¹) | Appearance |

| Imide C=O (Asymmetric Stretch) | 1760 - 1790 | Strong, sharp peak.[8][10] |

| Imide C=O (Symmetric Stretch) | 1670 - 1720 | Strong, sharp peak, typically more intense than the asymmetric stretch.[8][10] |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to weak peaks. |

| C-N Stretch | 1380 - 1400 | Medium intensity. |

Table 3. Characteristic FT-IR Absorption Frequencies for Isoindole-1,3-dione Derivatives.

The presence of two distinct, strong carbonyl peaks in these regions is compelling evidence for the five-membered imide ring structure.[11]

Mass Spectrometry: Molecular Weight and Fragmentation Insights

3.1. The Causality Behind the Choice

Mass spectrometry is essential for determining the molecular weight of the novel compound, thereby confirming its elemental composition (when using high-resolution MS). Furthermore, the fragmentation pattern observed during tandem MS (MS/MS) experiments can provide valuable structural information that corroborates the framework deduced from NMR.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF) where their mass-to-charge ratio (m/z) is measured.

-

Fragmentation (Optional): For structural analysis, the molecular ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum (MS/MS).[12]

Data Interpretation

The primary goal is to identify the molecular ion peak. In ESI positive mode, this will typically be the [M+H]⁺ ion, though adducts like [M+Na]⁺ are also common. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (e.g., to four decimal places) to predict a unique elemental formula.

The fragmentation of the isoindole-1,3-dione core is often characterized by the loss of neutral molecules like carbon monoxide (CO).[12]

Analysis of these fragmentation patterns, particularly cleavages within the N-substituent, provides powerful confirmatory evidence for the proposed structure.[12][13]

UV-Vis Spectroscopy: Probing the Electronic System

4.1. The Causality Behind the Choice

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the phthalimide core. While not a primary tool for structure elucidation, it is valuable for confirming the integrity of the aromatic chromophore and can be used for quantitative analysis (e.g., determining concentration via the Beer-Lambert law). The absorption maximum (λ_max) can be sensitive to substitution on the aromatic ring.[10]

Experimental Protocol (UV-Vis)

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane) in which the compound is soluble.

-

Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Measurement: Replace the blank with a cuvette containing the sample solution and record the spectrum, typically from 200 to 800 nm.

Data Interpretation

Isoindole-1,3-dione derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the benzenoid system. The presence of these characteristic absorptions confirms the conjugated system is intact. Studies have shown that these compounds can have optical band gaps ranging from 4.3 to 4.7 eV.[10]

Case Study: Integrated Elucidation of a Novel Derivative

Let us consider the hypothetical synthesis of 2-(2-phenoxyethyl)isoindole-1,3-dione . Our goal is to confirm this structure using the integrated workflow.

Hypothetical Spectroscopic Data:

| Technique | Result |

| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₁₄NO₃: 268.0968; found: 268.0971 |

| FT-IR (ATR) | 1771 cm⁻¹ (strong), 1710 cm⁻¹ (very strong), 3065 cm⁻¹ (weak), 1595 cm⁻¹ (medium), 1240 cm⁻¹ (strong) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (m, 2H), 7.72 (m, 2H), 7.28 (t, 2H), 6.95 (t, 1H), 6.88 (d, 2H), 4.20 (t, 2H), 4.05 (t, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.2, 158.5, 134.1, 132.1, 129.4, 123.5, 121.2, 114.5, 66.2, 37.8 |

Structure Elucidation Logic:

-

MS: The high-resolution mass confirms the elemental formula C₁₆H₁₄NO₃, which matches the target structure.

-

FT-IR: The two strong carbonyl peaks at 1771 and 1710 cm⁻¹ are definitive proof of the isoindole-1,3-dione core. The strong peak at 1240 cm⁻¹ is characteristic of an aryl-alkyl ether C-O stretch.

-

¹³C NMR: The signal at 168.2 ppm is the imide carbonyl. The signal at 158.5 ppm is a deshielded aromatic carbon, consistent with one attached to oxygen. The two aliphatic signals at 66.2 and 37.8 ppm correspond to the two -CH₂- groups.

-

¹H NMR: The two multiplets at 7.85 and 7.72 ppm (total integration 4H) represent the phthalimide aromatic protons. The signals from 6.88-7.28 ppm (total integration 5H) correspond to a monosubstituted benzene ring (the phenoxy group). The two triplets at 4.20 and 4.05 ppm (each integrating to 2H) are indicative of a -CH₂-CH₂- system, where one CH₂ is bonded to the imide nitrogen and the other to the phenoxy oxygen.

The combined, self-validating data from all four techniques leads to the unambiguous confirmation of the structure as 2-(2-phenoxyethyl)isoindole-1,3-dione.

Conclusion

The spectroscopic characterization of novel isoindole-1,3-dione compounds is a systematic process that relies on the integration of multiple analytical techniques. By leveraging Mass Spectrometry for molecular formula determination, FT-IR for functional group confirmation, and the unparalleled detail of ¹H and ¹³C NMR for mapping the molecular framework, researchers can achieve unambiguous and definitive structural elucidation. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity of novel findings in medicinal chemistry and is a critical step in the journey of drug development.

References

- Liang, X., Guo, Z., & Yu, C. (n.d.). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Magnetic Resonance.

-

Gomółka, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(11), 3538. Available at: [Link]

-

Tüylü, B. A., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, 39(10), e70550. Available at: [Link]

-

Fadda, A. A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 861-873. Available at: [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Organic Communications, 11(4), 173-180. Available at: [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

Shakhnina, E. Y., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 15(11), 1362. Available at: [Link]

-

Bîcu, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Available at: [Link]

-

Wang, Z., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Advances, 7(80), 50965-50976. Available at: [Link]

-

Fronczek, F. R., et al. (2011). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 16(11), 9465-9485. Available at: [Link]

-

Maciążek-Jurczyk, M., et al. (2021). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 22(19), 10328. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(40), 35891-35905. Available at: [Link]

-

Abida, et al. (2021). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Scientific Reports, 11(1), 22522. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of phthalimide analog. Available at: [Link]

-

SpectraBase. (n.d.). 2-(2,5-Dioxoheptyl)-1H-isoindole-1,3(2H)-dione - Optional[13C NMR]. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]

-

Gzella, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4319. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of phthalimide analog. Available at: [Link]

-

Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 347-357. Available at: [Link]

-

Tan, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12053-12065. Available at: [Link]

-

Kishali, N. H., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. RSC Advances, 12(18), 11305-11326. Available at: [Link]

-

DEA Office of Forensic Sciences. (2013). The Characterization of N-methylphthalimide (NMP). Microgram Journal, 10(1-4). Available at: [Link]

-

Chander, S., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6197. Available at: [Link]

-

ResearchGate. (n.d.). Mass-spectrums of isoimides and imides of phthalic and nahthalic acids. Available at: [Link]

-

Smith, W. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical and Bioanalytical Techniques, 14(3). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural and Electronic Properties of N-substituted Isoindoline-1,3-diones

Abstract

N-substituted isoindoline-1,3-diones, commonly known as phthalimides, represent a cornerstone scaffold in medicinal chemistry and materials science. Their unique structural framework and tunable electronic properties have propelled them to the forefront of drug discovery and the development of novel organic materials. This technical guide provides a comprehensive exploration of the synthesis, structural characterization, and electronic properties of this versatile class of compounds. Intended for researchers, scientists, and drug development professionals, this document offers in-depth insights into the causal relationships between molecular structure and function, supported by detailed experimental and computational methodologies.

Introduction: The Significance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione moiety is a privileged structure, appearing in a multitude of biologically active compounds and functional materials. Its rigid, planar aromatic ring coupled with a reactive imide functional group provides a unique platform for chemical modification. This inherent versatility allows for the fine-tuning of steric and electronic properties, making it a highly attractive scaffold for designing molecules with specific biological targets or material characteristics.

Historically, the most infamous derivative, thalidomide, highlighted the profound biological impact of this structural class, albeit with tragic consequences that underscored the importance of stereochemistry in drug design.[1] Today, thalidomide and its analogs, such as lenalidomide and pomalidomide, are successfully used in the treatment of various cancers, including multiple myeloma.[2][3] Beyond anticancer applications, N-substituted isoindoline-1,3-diones have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[1][2][4]

From an electronic perspective, the delocalized π-electron system of the isoindoline-1,3-dione core makes these compounds interesting candidates for nonlinear optical (NLO) materials, which have applications in telecommunications and high-density data storage.[4] The ability to systematically modify the N-substituent provides a powerful tool for modulating the electronic and optical properties of these materials.

This guide will delve into the fundamental aspects of N-substituted isoindoline-1,3-diones, beginning with their synthesis and moving through a detailed analysis of their structural and electronic features.

Synthetic Methodologies: Crafting the Isoindoline-1,3-dione Core

The construction of the N-substituted isoindoline-1,3-dione scaffold is typically straightforward and efficient, with the most common method being the condensation of phthalic anhydride with a primary amine.[2][5][6][7] This reaction is versatile and can be adapted for a wide range of substrates.

Classical Condensation of Phthalic Anhydride and Primary Amines

This robust method forms the bedrock of isoindoline-1,3-dione synthesis. The reaction proceeds via a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by cyclization to the imide.

Experimental Protocol:

-

Reagents and Equipment:

-

Phthalic anhydride

-

Primary amine of interest

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of phthalic anhydride and the desired primary amine in glacial acetic acid.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the N-substituted isoindoline-1,3-dione product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.[5]

-

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a moderately polar solvent that facilitates the dissolution of the reactants and acts as a catalyst for the dehydration step of the cyclization.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Precipitation in Water: The product is typically a non-polar solid that is insoluble in water, allowing for its easy separation from the polar solvent and any water-soluble impurities.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Structural Elucidation: A Multi-faceted Approach

A thorough understanding of the structural properties of N-substituted isoindoline-1,3-diones is paramount for rational drug design and materials engineering. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The characteristic vibrational frequencies provide a molecular fingerprint.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (imide) | Asymmetric stretching | 1770 - 1700[4][6] |

| C=O (imide) | Symmetric stretching | 1700 - 1670[4] |

| C-N (imide) | Stretching | 1400 - 1380[8] |

| C=C (aromatic) | Stretching | 1600 - 1450[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom.

-

¹H NMR:

-

¹³C NMR:

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Studies have shown that the phthalimide unit is essentially planar.[10][11] The planarity of the aromatic ring and the imide group facilitates π-π stacking interactions, which can play a crucial role in the crystal packing and biological activity of these compounds.[9]

Hirshfeld Surface Analysis: This computational tool, used in conjunction with crystallographic data, allows for the visualization and quantification of intermolecular interactions within the crystal lattice. It helps in understanding the nature and extent of interactions such as hydrogen bonds and van der Waals forces.[12]

Electronic Properties: Insights from Computational and Experimental Studies

The electronic properties of N-substituted isoindoline-1,3-diones are fundamental to their biological activity and potential applications in materials science.

Computational Studies using Density Functional Theory (DFT)

DFT has emerged as a powerful tool for investigating the electronic structure and properties of molecules.[13] Key parameters that are often calculated include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.[13]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting the electrophilic and nucleophilic sites. This is particularly useful in predicting how a molecule will interact with biological receptors.

-

Dipole Moment and Polarizability: These parameters are important for understanding the intermolecular interactions and the nonlinear optical properties of the compounds.[13]

Diagram of Key DFT-Derived Properties:

Caption: Key electronic properties investigated using DFT.

Experimental Investigation of Optical Properties

UV-Visible Spectroscopy: The electronic transitions in N-substituted isoindoline-1,3-diones can be experimentally probed using UV-Vis spectroscopy. The absorption spectra provide information about the optical band gap of the material, which is a critical parameter for applications in optoelectronics.[4] The position and intensity of the absorption bands can be tuned by modifying the N-substituent, demonstrating the structure-property relationship in these compounds.

Applications in Drug Development: A Privileged Scaffold

The isoindoline-1,3-dione scaffold is a versatile platform for the development of new therapeutic agents. Its ability to interact with a wide range of biological targets is attributed to its unique structural and electronic features.

| Therapeutic Area | Biological Target/Mechanism of Action | Reference |

| Oncology | Cereblon modulation, anti-angiogenic, immunomodulatory | [1][3] |

| Inflammation & Pain | Cyclooxygenase (COX) inhibition | [14][15] |

| Neurological Disorders | Anticonvulsant activity, acetylcholinesterase inhibition | [2][8] |

| Infectious Diseases | Antimycobacterial, antifungal | [1][5][9][16] |

The hydrophobic nature of the phthalimide moiety enhances the ability of these compounds to cross biological membranes, which is a desirable pharmacokinetic property.[1] The N-substituent can be tailored to introduce specific pharmacophoric features that enhance binding affinity and selectivity for a particular biological target.

Conclusion and Future Perspectives

N-substituted isoindoline-1,3-diones continue to be a subject of intense research due to their remarkable versatility and broad range of applications. The synthetic accessibility of this scaffold, coupled with the ability to systematically tune its structural and electronic properties, ensures its continued relevance in both medicinal chemistry and materials science.

Future research in this area will likely focus on:

-

The development of novel synthetic methodologies to access more complex and diverse derivatives.

-

The use of advanced computational techniques to predict the biological activity and material properties of new compounds with greater accuracy.

-

The exploration of new therapeutic applications for this privileged scaffold.

-

The design and synthesis of novel isoindoline-1,3-dione-based materials with enhanced nonlinear optical and other electronic properties.

The foundational knowledge presented in this guide provides a solid platform for researchers to build upon as they continue to unlock the full potential of this remarkable class of compounds.

References

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Krasilnikova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.

- Singh, P., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega.

- Hoque, M. M., et al. (n.d.).

- Pisarska, S., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

- Hu, Q., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing.

- Szeremeta, D., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed.

- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Singh, P., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Semantic Scholar.

- Al-Warhi, T., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)

- Singh, P., et al. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central.

- Tan, A., et al. (2018). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.

- (n.d.). Applications in the Synthesis of Novel Isoindolin-1,3-dione-Based Compounds. Benchchem.

- Szeremeta, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH.

- (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- Krasilnikova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

- Liang, Z.-P., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione.

- Li, J., et al. (2007). 2-(2-Hydroxyphenyl)isoindoline-1,3-dione.

Sources

- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. printo.2promojournal.com [printo.2promojournal.com]

- 9. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione core, a bicyclic aromatic imide, represents a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules. From the historical notoriety of thalidomide to the development of potent, next-generation immunomodulatory drugs (IMiDs) and a wide spectrum of other therapeutic agents, this scaffold has proven to be remarkably versatile. This guide provides a comprehensive exploration of the significant biological activities of isoindoline-1,3-dione derivatives, delving into their mechanisms of action, and furnishing detailed experimental protocols for their evaluation.

A Note on Synthesis: The Foundation of Exploration

The accessibility of the isoindoline-1,3-dione core through straightforward synthetic routes has significantly contributed to its widespread investigation. The most common and efficient method involves the condensation of phthalic anhydride with a primary amine.[1][2][3][4] This reaction is typically carried out under reflux in a high-boiling point solvent such as glacial acetic acid, leading to the formation of the desired N-substituted isoindoline-1,3-dione.[1][3][4] The inherent reactivity of the imide nitrogen's acidic proton also allows for a variety of subsequent chemical modifications, enabling the generation of diverse compound libraries for biological screening.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Isoindoline-1,3-dione derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[5][6] Their antitumor effects are often mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

Mechanism of Action: Inducing Apoptosis and Halting Cell Proliferation

A primary anticancer mechanism of many isoindoline-1,3-dione derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. This process is often orchestrated through the intrinsic mitochondrial pathway. Upon cellular stress induced by the compound, cytochrome c is released from the mitochondria into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome.[1][8][9] The apoptosome serves as an activation platform for caspase-9, an initiator caspase.[1][7][10] Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7][10]

In addition to apoptosis, many isoindoline-1,3-dione derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. A common target is the G2/M phase of the cell cycle. This is often achieved by downregulating the expression of key regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex essential for entry into mitosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of isoindoline-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Azide and silyl ether derivative | A549 (Lung) | 19.41 | [5] |

| N-benzylisoindole-1,3-dione | A549 (Lung) | 114.25 - 116.26 | [11] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Leukemia) | ~0.74 | [6] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | ~10.9 | [6] |

| 1,3,4-thiadiazol-2-ylisoindoline-1,3-diones | MCF-7 (Breast) | Various | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory cytokine production. A notable example is their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation.[13]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of many isoindoline-1,3-dione derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[14] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[14] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[15][16] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB.[15][16] The freed NF-κB, typically a heterodimer of p50 and p65 subunits, then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14] Isoindoline-1,3-dione derivatives can interfere with this pathway at various points, including the inhibition of IKK activity and the prevention of IκBα phosphorylation and degradation, thereby blocking NF-κB activation.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[8][10][11][15][17][18][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the isoindoline-1,3-dione derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: A Renewed Front in the Fight Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoindoline-1,3-dione derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[20][21]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiro-indoline-dione derivative | Enterococcus faecalis | 375 - >6000 | [22] |

| Spiro-indoline-dione derivative | Staphylococcus aureus | 750 - >6000 | [22] |

| Isoindoline-1,3-dione derivatives | E. coli, P. fluorescence, M. luteus, B. subtilis | Various | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][24][25][26][27]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve the isoindoline-1,3-dione derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations of the test compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity: Targeting Cholinesterase in Neurodegenerative Diseases

Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[28][29][30][31][32][33][34] Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory potency of these derivatives against AChE is expressed as their IC50 value.

| Derivative Class | IC50 (µM) | Reference | | :--- | :--- | | N-benzyl pyridinium hybrids | 2.1 - 7.4 |[31] | | Acetohydrazide derivatives | 0.11 - 0.86 |[32] | | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | 0.91 - 5.5 |[34] | | 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 |[29] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and various concentrations of the isoindoline-1,3-dione derivative. Include a control with no inhibitor. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB and the substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration. Determine the percentage of inhibition for each concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

The Legacy and Future of Isoindoline-1,3-diones: From Thalidomide to Targeted Therapies

The story of isoindoline-1,3-diones is intrinsically linked to thalidomide and its modern analogues, lenalidomide and pomalidomide. The primary mechanism of action of these immunomodulatory drugs (IMiDs) is now understood to be the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[24][25][26][27][28] By binding to CRBN, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, which in turn results in their potent immunomodulatory and anti-angiogenic effects.[30][35][36]

The continued exploration of the isoindoline-1,3-dione scaffold holds immense promise for the future of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a truly privileged structure in the quest for novel therapeutics to address a multitude of human diseases.

References

-

Thalidomide - Wikipedia. (URL: [Link])

-

Molecular mechanisms of thalidomide and its derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. (URL: [Link])

-

Cereblon E3 ligase modulator - Wikipedia. (URL: [Link])

-

Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - NIH. (URL: [Link])

-

Apoptosis - Wikipedia. (URL: [Link])

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (URL: [Link])

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC - NIH. (URL: [Link])

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central. (URL: [Link])

-

Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC. (URL: [Link])

-

Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC - NIH. (URL: [Link])

-

What is the mechanism of Pomalidomide? - Patsnap Synapse. (URL: [Link])

-

Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PubMed Central. (URL: [Link])

-

A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC - PubMed Central. (URL: [Link])

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors - Semantic Scholar. (URL: [Link])

-

The Apoptosome Pathway to Caspase Activation in Primary Human Neutrophils Exhibits Dramatically Reduced Requirements for Cytochrome c - PMC - PubMed Central. (URL: [Link])

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed. (URL: [Link])

-

Apoptosome Formation - YouTube. (URL: [Link])

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - NIH. (URL: [Link])

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - ResearchGate. (URL: [Link])

-

How Apaf1 and Apoptosomes Trigger Caspase Activation in Intrinsic Apoptosis (Part 2). (URL: [Link])

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (URL: [Link])

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PubMed Central. (URL: [Link])

-

The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. (URL: [Link])

-

The IκB kinase complex: master regulator of NF-κB signaling - PMC - PubMed Central. (URL: [Link])

-

Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). (URL: [Link])

-

Synthesis of isoindoline-1,3-diones | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

The NF-κB pathway | Journal of Cell Science | The Company of Biologists. (URL: [Link])

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (URL: [Link])

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate. (URL: [Link])

-

Tumor volume (A) in solid Ehrlich tumor-bearing mice. Ehrlich ascites... - ResearchGate. (URL: [Link])

-

The IC 50 values of 1,3,4-thiadiazol-2-ylisoindoline-1,3-diones that... - ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. (URL: [Link])

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (URL: [Link])

-

(PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (URL: [Link])

-

Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC - PubMed Central. (URL: [Link])

-

Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives - GSC Online Press. (URL: [Link])

-

Anti-inflammatory activity in carrageenan-induced paw edema in rats... - ResearchGate. (URL: [Link])

-

Evaluation of MMR live attenuated vaccine oncolytic potential using Ehrlich ascites carcinoma in a murine model - NIH. (URL: [Link])

-

Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC - NIH. (URL: [Link])

-

Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC - NIH. (URL: [Link])

-

evaluation of anti-inflammatory activity of some novel diarylsulfonylurea-chalcone hybrid - International Journal of Pharmacy. (URL: [Link])

Sources

- 1. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The Apoptosome Pathway to Caspase Activation in Primary Human Neutrophils Exhibits Dramatically Reduced Requirements for Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmascholars.com [pharmascholars.com]

- 20. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Thalidomide - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 29. mdpi.com [mdpi.com]

- 30. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 36. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

An In-Depth Technical Guide to the Synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, a valuable compound in medicinal chemistry and materials science. The document delves into the primary synthetic methodologies, offering detailed reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. This guide is intended to be a practical resource for researchers and professionals engaged in the synthesis and application of N-substituted isoindole-1,3-dione derivatives.

Introduction: Significance of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione

2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione, also known as N-butyl-4-nitrophthalimide, belongs to the class of N-substituted phthalimides. These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitro group and a butyl chain onto the phthalimide scaffold can modulate the compound's lipophilicity and electronic properties, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. In materials science, such structures can serve as building blocks for polymers and functional dyes. A reliable and well-understood synthetic route is crucial for the exploration of its potential applications.

Synthetic Pathways and Mechanistic Insights

The synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione can be approached through two primary routes, each with its own set of advantages and considerations.

Route A: Nitration of N-Butylphthalimide

This is a direct and efficient method for the synthesis of the target compound. The reaction involves the electrophilic aromatic substitution of N-butylphthalimide using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Mechanism:

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of N-butylphthalimide. The electron-withdrawing nature of the imide group directs the substitution to the meta position (position 4 or 5).

Route B: Condensation of 4-Nitrophthalic Anhydride with n-Butylamine

This method involves the reaction of a commercially available or synthesized starting material, 4-nitrophthalic anhydride, with n-butylamine. This is a classic imide synthesis reaction.

Mechanism:

The reaction begins with the nucleophilic attack of the primary amine (n-butylamine) on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product.

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.

Protocol for Route A: Nitration of N-Butylphthalimide

This protocol is adapted from established nitration procedures for phthalimide derivatives.[1][2]

Materials:

-

N-Butylphthalimide

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add N-butylphthalimide to concentrated sulfuric acid while stirring. Maintain the temperature below 20°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of N-butylphthalimide in sulfuric acid. The temperature of the reaction mixture should be maintained between 10°C and 15°C.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete reaction.

-

Pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the solution. Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.

-

Dry the purified product in a vacuum oven.

Protocol for Route B: Condensation of 4-Nitrophthalic Anhydride with n-Butylamine

This protocol is based on general procedures for the synthesis of N-substituted phthalimides from phthalic anhydrides.

Materials:

-

4-Nitrophthalic Anhydride

-

n-Butylamine

-

Glacial Acetic Acid (as solvent)

Procedure:

-

Dissolve 4-nitrophthalic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add an equimolar amount of n-butylamine to the solution with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water to precipitate the product.

-

Filter the precipitate and wash it with water to remove any remaining acetic acid and unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent to obtain the pure product.

-

Dry the purified 2-butyl-5-nitro-1H-isoindole-1,3(2H)-dione.

Data Presentation

| Parameter | Route A (Nitration) | Route B (Condensation) | Reference |

| Yield | 95% (reported for a similar nitration) | Typically high | [1] |

| Purity (HPLC) | >95% (reported for a similar nitration) | High, dependent on purification | [1] |

| Melting Point (°C) | To be determined experimentally | To be determined experimentally | |

| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₂H₁₂N₂O₄ | [3] |

| Molecular Weight | 248.24 g/mol | 248.24 g/mol | [3] |

| CAS Number | 54395-37-8 | 54395-37-8 | [3] |

Visualizations

Synthetic Workflow Diagram